molecular formula C15H22N2O3S B5775159 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine

Cat. No.: B5775159
M. Wt: 310.4 g/mol
InChI Key: AKKXEYCYDDOXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been found to increase the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, this compound has been found to have low bioavailability, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and make it easier to work with in aqueous environments. Another area of interest is the development of more selective this compound analogs, which could target specific neurotransmitter systems and potentially have fewer side effects than non-selective compounds. Additionally, this compound could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.

Synthesis Methods

1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylphenyl)sulfonyl piperazine with propionyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions and yields this compound as a white crystalline solid.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of anxiety and depression.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-15(18)16-7-9-17(10-8-16)21(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKXEYCYDDOXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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